molecular formula C13H18ClNO2 B3246369 tert-Butyl 4-(chloromethyl)benzylcarbamate CAS No. 178053-18-4

tert-Butyl 4-(chloromethyl)benzylcarbamate

Cat. No.: B3246369
CAS No.: 178053-18-4
M. Wt: 255.74 g/mol
InChI Key: HMLLJJCAIBCKMS-UHFFFAOYSA-N
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Description

Strategic Context of Benzyl (B1604629) Halides in Contemporary Organic Synthesis

Benzyl halides, such as compounds containing a chloromethyl group attached to a benzene (B151609) ring, are a cornerstone of synthetic organic chemistry. Their heightened reactivity compared to simple alkyl halides is a key feature, attributed to the ability of the benzene ring to stabilize the transition states of both SN1 and SN2 nucleophilic substitution reactions. rajdhanicollege.ac.in In an SN1 pathway, the resulting benzyl carbocation is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. rajdhanicollege.ac.inlumenlearning.comshaalaa.com This stabilization lowers the activation energy for the departure of the halide leaving group, making the reaction proceed more readily even for primary benzyl halides. lumenlearning.com

In SN2 reactions, the transition state is also stabilized by the adjacent aromatic system. Consequently, benzyl halides are excellent electrophiles for a wide range of nucleophiles, including amines, alcohols, and carbanions. This reactivity makes them indispensable for introducing the benzyl group into various molecular structures, a common motif in many biologically active compounds and materials. They serve as versatile precursors for creating carbon-carbon and carbon-heteroatom bonds. youtube.com

Significance of N-Protected Amines as Versatile Synthetic Intermediates

Amines are fundamental functional groups, but their inherent nucleophilicity and basicity can interfere with reactions intended for other parts of a molecule during a multi-step synthesis. acs.org To circumvent unwanted side reactions, the amine group is often temporarily masked with a protecting group. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness and predictable reactivity. total-synthesis.comnih.gov

The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov Once in place, the resulting carbamate (B1207046) is stable under a wide array of reaction conditions, including exposure to many nucleophiles, bases, and catalytic hydrogenation. total-synthesis.com This stability allows chemists to perform extensive modifications on other parts of the molecule without affecting the protected amine. A crucial advantage of the Boc group is its facile removal under mild acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the carbamate to regenerate the free amine. acs.orgtotal-synthesis.com This selective deprotection strategy is fundamental in complex syntheses, such as solid-phase peptide synthesis. nbinno.com

Overview of tert-Butyl 4-(chloromethyl)benzylcarbamate as a Bifunctional Building Block

This compound integrates the reactive properties of a benzyl halide with the stability of a Boc-protected amine, making it a quintessential bifunctional building block. Such compounds contain two different reactive functional groups, enabling chemists to perform sequential reactions at distinct sites within the molecule.

In this specific molecule, the two functional groups exhibit orthogonal reactivity. The chloromethyl group is an electrophilic site, highly susceptible to nucleophilic substitution, allowing for the attachment of this moiety to various substrates. Simultaneously, the Boc-protected amine is chemically inert to the conditions typically used for the substitution reaction at the benzylic position.

This differential reactivity allows for a controlled, stepwise synthetic strategy. First, the chloromethyl group can be used to connect the molecule to a desired scaffold via a nucleophilic substitution reaction. In a subsequent step, the Boc group can be removed under acidic conditions to unveil the primary amine. This newly exposed amine is then available for a host of further transformations, such as acylation, alkylation, or sulfonylation. The ability to selectively address each functional group in a planned sequence makes this compound a highly efficient and versatile intermediate for synthesizing complex target molecules with well-defined architectures.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 178053-18-4 bldpharm.comcymitquimica.com
Molecular Formula C₁₃H₁₈ClNO₂ bldpharm.com
Molecular Weight 255.74 g/mol bldpharm.com
Appearance White to off-white solid
Purity ≥95%
Storage Conditions Inert atmosphere, 2-8°C bldpharm.com
SMILES CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[[4-(chloromethyl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLLJJCAIBCKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Preparation of Tert Butyl 4 Chloromethyl Benzylcarbamate

Design and Optimization of Diverse Synthetic Routesnih.govstackexchange.comsemanticscholar.org

Regioselective Chlorination Strategies of Benzyl (B1604629) Alcohol Precursors

A critical step in many synthetic approaches to the target molecule is the selective chlorination of a benzylic hydroxyl group without affecting the aromatic ring or the carbamate (B1207046) functionality. The precursor, (4-((tert-butoxycarbonylamino)methyl)phenyl)methanol, contains a primary benzyl alcohol that must be converted to the corresponding benzyl chloride. Due to the poor leaving group nature of the hydroxyl group, direct substitution under mild conditions is challenging. scirp.org

Several methods have been developed for the highly chemoselective and rapid chlorination of benzylic alcohols. organic-chemistry.org One effective system employs 2,4,6-trichloro-1,3,5-triazine (TCT) catalyzed by dimethyl sulfoxide (B87167) (DMSO), which can convert benzyl alcohols to benzyl chlorides in nearly quantitative yields within 10 to 40 minutes at room temperature. organic-chemistry.orgresearchgate.net These neutral reaction conditions are advantageous as they are compatible with acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group. researchgate.net Other reagents, such as thionyl chloride in the presence of benzotriazole, have also been shown to be selective for allylic and benzylic alcohols over other simple primary or secondary alcohols. researchgate.net Lewis acids like aluminum chloride (AlCl₃) can also facilitate the chlorination of benzylic alcohols, offering a low-cost and convenient alternative. scirp.org

Research Findings on Benzyl Alcohol Chlorination

Reagent System Conditions Selectivity Advantages
2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO Anhydrous DMSO, Room Temp, 10-40 min High for benzyl alcohols over aliphatic alcohols organic-chemistry.orgresearchgate.net Rapid, high yield, neutral conditions, compatible with acid-labile groups researchgate.net
Thionyl Chloride (SOCl₂) / Benzotriazole DMF Selective for allylic and benzylic alcohols researchgate.net Mild, high-yielding procedure researchgate.net
Aluminum Chloride (AlCl₃) Dichloromethane, 0°C to RT Effective for primary and secondary benzylic alcohols scirp.org Low cost, commercially available, convenient product isolation scirp.org

| N-Chlorosuccinimide (NCS) / Photocatalyst | Visible light irradiation | Benzylic C-H bond chlorination | Mild and scalable method organic-chemistry.org |

Chemoselective Protection of Amine Functionalities via tert-Butyl Carbamate Formationnih.govjove.comrsc.org

The protection of primary and secondary amines is a fundamental operation in multi-step organic synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. jk-sci.comnih.govnih.gov

The standard method for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide. jk-sci.comwikipedia.org The reaction is highly chemoselective for the amine group, even in the presence of other nucleophilic functionalities like hydroxyl groups. semanticscholar.org This selectivity is crucial when synthesizing the target compound from a precursor like 4-(aminomethyl)benzyl alcohol. Furthermore, protocols for N-Boc protection have been developed under various conditions, including catalyst-free and water-mediated systems, which enhance the environmental friendliness of the process. jk-sci.comnih.gov

Common Conditions for N-Boc Protection

Reagent/Catalyst Solvent Conditions Key Features
Di-tert-butyl dicarbonate (Boc₂O) / Base (e.g., TEA, NaOH) THF, Acetonitrile, Dichloromethane, Water jk-sci.comwikipedia.org Room temperature or moderate heat (e.g., 40°C) High yield, fast conversion, standard and reliable method fishersci.co.uk
Boc₂O / DMAP Acetonitrile Room temperature Utilizes 4-dimethylaminopyridine (B28879) as a base wikipedia.org
Boc₂O (Catalyst-free) Water Ambient temperature, vigorous stirring An example of an on-water reaction, environmentally benign jk-sci.comwikipedia.org

| Boc₂O / Lewis Acid (e.g., Yttria-Zirconia) | Dichloromethane | Room temperature or reflux | Catalytic activation of Boc₂O; compatible with labile functionalities semanticscholar.org |

Convergent and Linear Synthesis Approaches for Scalable Productionsemanticscholar.org

The industrial-scale production of a target molecule requires a synthetic route that is not only high-yielding but also efficient and cost-effective. The choice between a linear and a convergent synthesis strategy is a critical decision in this context.

Fragment A Synthesis: Preparation of 4-(chloromethyl)benzylamine, for instance, from 4-(chloromethyl)benzonitrile (B47464) via reduction.

Fragment B: Di-tert-butyl dicarbonate (Boc₂O).

Final Coupling: Reaction of 4-(chloromethyl)benzylamine with Boc₂O to form the final product.

Mechanistic Considerations in Carbamate Formation and Benzylic Halogenationjove.comrsc.orgnih.gov

Understanding the reaction mechanisms is paramount for optimizing reaction conditions and minimizing side products.

The formation of the tert-butyl carbamate (Boc protection) proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). commonorganicchemistry.com This forms a tetrahedral intermediate. Subsequently, the unstable tert-butyl carbonate moiety leaves, and then acts as a base to deprotonate the newly acylated amine. The resulting tert-butyl bicarbonate is unstable and decomposes into gaseous carbon dioxide and tert-butanol. jk-sci.comcommonorganicchemistry.com In some cases, Lewis acids are used to catalyze the reaction by activating the carbonyl group of the Boc anhydride, making it more susceptible to nucleophilic attack. semanticscholar.org

Benzylic halogenation, specifically chlorination at the benzylic position of a toluene (B28343) derivative, occurs through a free-radical chain reaction mechanism, especially under conditions of heat, light, or in the presence of a radical initiator. stackexchange.comjove.com This is often referred to as a "Side-Chain" reaction. stackexchange.com The process involves three key stages:

Initiation: Homolytic cleavage of a chlorine molecule (Cl₂) to generate two highly reactive chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic methyl group, forming hydrogen chloride (HCl) and a benzyl radical. This radical is significantly stabilized by resonance with the aromatic ring. The benzyl radical then reacts with another chlorine molecule to yield the benzyl chloride product and a new chlorine radical, which continues the chain. stackexchange.com

Termination: The reaction concludes when radicals combine with each other.

It is crucial to use these specific conditions to favor benzylic chlorination over electrophilic aromatic substitution on the phenyl ring, which occurs under different conditions (low temperature and a Lewis acid catalyst). stackexchange.com

Sustainable Synthesis Principles in the Production of the Chemical Compound

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and improve safety.

Development of Green Solvents and Reagent Selection

A primary focus of green chemistry is the replacement of hazardous and volatile organic solvents with more environmentally benign alternatives. For carbamate synthesis, research has demonstrated the efficacy of using water or solvent-free conditions for N-Boc protection, significantly reducing waste and hazard. jk-sci.comnih.gov Other solvents considered greener, such as ethyl acetate (B1210297) and propylene (B89431) carbonate, have been employed in related transformations and represent viable options. researchgate.netacs.org Toluene, while a hydrocarbon, has been identified as an optimal solvent for certain carbamate syntheses. nih.govgoogle.com Deep eutectic solvents (DESs) are also emerging as a new class of green solvent systems that can act as both the solvent and catalyst in organic reactions. researchgate.net

In terms of reagents, sustainable synthesis seeks to replace toxic and hazardous chemicals. For chlorination, moving away from gaseous chlorine to safer sources like N-chlorosuccinimide (NCS) under photocatalytic conditions is a significant improvement. organic-chemistry.org For carbamate formation, the most ambitious green approach involves the direct synthesis from amines, alcohols, and carbon dioxide (CO₂), a non-toxic and abundant C1 source. rsc.org This method avoids the use of phosgene (B1210022) derivatives and represents a halogen-free pathway to carbamates. rsc.org

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

The synthesis of tert-butyl 4-(chloromethyl)benzylcarbamate can be approached via two main synthetic routes, each with its own catalytic considerations. One route involves the initial N-Boc protection of 4-methylbenzylamine (B130917) followed by the selective chlorination of the methyl group. An alternative pathway begins with the chlorination of p-tolunitrile, followed by reduction of the nitrile to an amine and subsequent N-Boc protection. Catalyst development in the areas of N-Boc protection and selective benzylic chlorination is therefore highly relevant.

Catalytic N-tert-Butoxycarbonylation

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine is a fundamental transformation in organic synthesis. While traditionally carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a stoichiometric amount of base, recent research has focused on catalytic methods to improve efficiency and sustainability.

Several catalysts have been shown to be effective for the N-Boc protection of amines under mild conditions. For instance, iodine has been demonstrated as an efficient and practical catalyst for the protection of various aryl and aliphatic amines using (Boc)₂O under solvent-free conditions at room temperature. organic-chemistry.org Another approach involves the use of perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), which acts as a highly efficient, reusable, and inexpensive catalyst for chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org

Ionic liquids, such as 1-alkyl-3-methylimidazolium cations, have also emerged as effective catalysts. organic-chemistry.org These catalysts are believed to activate the di-tert-butyl dicarbonate through hydrogen bonding, facilitating the reaction with the amine. organic-chemistry.org Furthermore, catalyst-free methods have been developed, utilizing water as a mediator, which promotes the chemoselective N-tert-butoxycarbonylation of amines without the formation of common side products like isocyanates or ureas. organic-chemistry.orgnih.gov Phase transfer catalysts, such as tetrabutyl ammonium (B1175870) hydrogen sulfate, have also been successfully employed for the Boc protection of phenols and could be adapted for amines, facilitating the reaction between an aqueous base and an organic-soluble substrate. cdnsciencepub.com

The application of these catalytic methods to the synthesis of this compound would involve the N-Boc protection of 4-(chloromethyl)benzylamine. The mild and selective nature of these catalysts would be advantageous in preventing any unwanted side reactions involving the benzylic chloride functionality.

Selective Benzylic Chlorination

The selective chlorination of the methyl group on the toluene ring is a critical step. Traditional radical chlorination methods often lack selectivity, leading to mixtures of mono-, di-, and tri-chlorinated products, as well as ring chlorination. nih.gov Modern catalyst development has aimed to overcome these limitations.

One significant advancement is the use of copper-based catalysts for site-selective benzylic C-H chlorination. A system employing a Cu(I)Cl/bis(oxazoline) catalyst with N-fluorobenzenesulfonimide (NFSI) as the oxidant and KCl as the chloride source has shown high benzylic selectivity for a range of alkyl arenes. nih.govnih.govdigitellinc.com This method proceeds via a radical-relay mechanism, offering a distinct advantage over methods involving chlorine radicals, which are less selective. nih.gov

Flow chemistry has also emerged as a powerful tool for enhancing the efficiency and safety of chlorination reactions. Photochemical chlorination of substituted toluenes in a continuous flow reactor has been demonstrated to provide high yields (80–99%) in very short reaction times (10–15 minutes). vapourtec.com This contrasts sharply with batch processes that often require several hours of irradiation. vapourtec.com The improved mixing and heat transfer in flow reactors contribute to the enhanced performance. organic-chemistry.orgmt.com

Ionic liquids have also been investigated as catalysts for the chlorination of toluene. For example, [BMIM]Cl-2ZnCl₂ has been shown to catalyze the chlorination of toluene with high conversion, although it favors ring chlorination to produce o-chlorotoluene. mdpi.com Careful selection of the ionic liquid composition is crucial to direct the selectivity towards either ring or side-chain chlorination.

For the synthesis of this compound, these advanced catalytic methods for benzylic chlorination would be applied to a precursor such as tert-butyl 4-methylbenzylcarbamate. The high selectivity of the copper-catalyzed system or the efficiency of the flow chemistry approach would be highly beneficial in maximizing the yield of the desired monochlorinated product while minimizing over-chlorination.

The integration of these advanced catalytic methodologies for both N-Boc protection and benzylic chlorination can lead to a more efficient, selective, and sustainable synthesis of this compound. The choice of catalyst and reaction conditions at each step is crucial to ensure compatibility with the functional groups present in the intermediate molecules.

Data Tables

Table 1: Comparison of Catalytic Systems for N-Boc Protection of Amines

Catalyst SystemSubstrate ScopeKey AdvantagesReference
Iodine (catalytic)Aryl and aliphatic aminesSolvent-free, ambient temperature, practical organic-chemistry.org
HClO₄–SiO₂AminesReusable, inexpensive, solvent-free, chemoselective organic-chemistry.org
Ionic LiquidsAminesExcellent chemoselectivity, catalyst recycling organic-chemistry.org
Water-mediatedStructurally diverse aminesCatalyst-free, eco-friendly, high chemoselectivity organic-chemistry.orgnih.gov
Phase Transfer CatalysisPhenols, adaptable for aminesBiphasic reaction conditions, high yields cdnsciencepub.com

Table 2: Advanced Methodologies for Selective Benzylic Chlorination

MethodologyCatalytic SystemKey FeaturesYield/EfficiencyReference
Copper-Catalyzed C-H ChlorinationCu(I)Cl/bis(oxazoline) with NFSI/KClHigh benzylic site-selectivity, compatible with diverse alkyl arenes- nih.govnih.govdigitellinc.com
Continuous Flow PhotochemistryUV irradiation (Hg lamp)High efficiency, short reaction times (10-15 mins), enhanced safety80-99% vapourtec.com
Ionic Liquid Catalysis[BMIM]Cl-2ZnCl₂High toluene conversion, recyclable catalystToluene conversion up to 99.7% mdpi.com

Reactivity Profile and Chemical Transformations of Tert Butyl 4 Chloromethyl Benzylcarbamate

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The benzylic chloride group is an excellent electrophile, readily participating in nucleophilic substitution reactions, typically through an S(_N)2 mechanism. This reactivity is analogous to its more reactive counterpart, tert-butyl 4-(bromomethyl)benzylcarbamate, where the bromomethyl group's electrophilic character is well-utilized in synthetic chemistry. cymitquimica.com The substitution reactions allow for the introduction of a wide array of functional groups at the benzylic position.

Tert-butyl 4-(chloromethyl)benzylcarbamate reacts with various heteroatom nucleophiles to form new carbon-heteroatom bonds.

Oxygen Nucleophiles : Alkoxides and phenoxides can displace the chloride to form ethers. For example, reaction with sodium methoxide (B1231860) would yield the corresponding methyl ether. Carboxylate anions can also serve as nucleophiles to produce esters.

Nitrogen Nucleophiles : Amines, azides, and other nitrogen-based nucleophiles can be alkylated by the benzylic chloride. This reaction is fundamental for building more complex molecules, such as in the synthesis of secondary or tertiary amines, by leveraging the reactivity of the benzylic position while the other amine is protected.

Sulfur Nucleophiles : Thiolates are potent nucleophiles that react efficiently with benzylic chlorides to form thioethers. For instance, reaction with sodium thiophenoxide would produce the corresponding phenyl thioether. This type of transformation is highlighted in palladium-catalyzed debenzylative cross-coupling reactions where aryl benzyl (B1604629) sulfides are used as starting materials. organic-chemistry.org

The table below summarizes the expected products from the reaction of this compound with representative heteroatom nucleophiles.

NucleophileReagent ExampleProduct Type
AlkoxideSodium Methoxide (NaOCH₃)Benzyl Ether
PhenoxideSodium Phenoxide (NaOPh)Benzyl Ether
CarboxylateSodium Acetate (B1210297) (NaOAc)Benzyl Ester
AmineAmmonia (NH₃)Primary Amine
AzideSodium Azide (NaN₃)Benzyl Azide
ThiolateSodium Thiophenoxide (NaSPh)Benzyl Thioether

The formation of new carbon-carbon bonds via reaction with carbon nucleophiles is a cornerstone of organic synthesis.

Enolates : Stabilized carbanions, such as enolates derived from esters, ketones, or malonates, can alkylate this compound. For instance, the lithium enolate of tert-butyl acetate can be coupled to introduce an acetic acid ester moiety. nih.gov In such reactions, using two equivalents of the ester enolate, generated with a strong base like lithium hexamethyldisilazide (LHMDS), can lead to good yields of the desired product. nih.gov

Organometallics : While highly reactive organometallics like Grignard reagents or organolithiums can react, their utility is often limited by side reactions. More commonly, these reagents are used in the presence of a transition metal catalyst in cross-coupling reactions to achieve higher selectivity and functional group tolerance.

The structure of this compound features an electrophilic chloromethyl group and a nucleophilic carbamate (B1207046) nitrogen, separated by a benzyl spacer. While direct intramolecular cyclization to form a seven-membered ring is sterically and entropically disfavored, related cyclizations can be envisaged under specific conditions or with modified substrates. For instance, deprotection of the Boc group to reveal the primary amine, followed by treatment with a base, could potentially lead to oligomerization or polymerization rather than a clean intramolecular cyclization.

Cross-Coupling Chemistry Utilizing the Benzylic Chloride

Benzylic chlorides are valuable substrates in transition metal-catalyzed cross-coupling reactions, enabling the formation of diarylmethanes and related structures which are prevalent in biologically active molecules. nih.gov

Palladium catalysts are widely used to couple benzylic halides with various partners. These reactions generally offer high yields and excellent functional group tolerance. nih.gov

Suzuki-Miyaura Coupling : This reaction couples the benzylic chloride with an organoboron reagent, typically a boronic acid or an organotrifluoroborate salt, to form a C(sp³)–C(sp²) bond. nih.gov The reaction is catalyzed by a palladium complex, often with bulky, electron-rich phosphine (B1218219) ligands, in the presence of a base. nih.govnih.gov This method provides a direct route to diarylmethanes. rsc.org A key advantage is the stability and low toxicity of the boron reagents. nih.gov

Sonogashira Coupling : The Sonogashira reaction couples the benzylic chloride with a terminal alkyne. nih.govrsc.orgresearchgate.net This reaction is typically catalyzed by palladium complexes and often requires a copper(I) co-catalyst, although copper-free conditions have been developed. nih.gov This method is a powerful tool for constructing carbon-carbon bonds between sp³-hybridized benzylic carbons and sp-hybridized alkyne carbons.

Heck Coupling : While the Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene, variations involving benzylic halides exist. However, β-hydride elimination can be a competing pathway, sometimes making this transformation challenging compared to Suzuki or Sonogashira couplings. The choice of ligand is critical, with P(t-Bu)₃ showing effectiveness in some systems where other ligands fail. nih.gov

The following table provides representative conditions for palladium-catalyzed cross-coupling reactions involving benzylic chlorides.

Coupling ReactionCoupling PartnerCatalyst System (Example)Base (Example)Solvent (Example)
Suzuki-Miyaura nih.govPotassium AryltrifluoroboratePd(OAc)₂ / SPhosCs₂CO₃Toluene (B28343)/H₂O
Sonogashira nih.govTerminal Alkyne[DTBNpP]Pd(crotyl)ClTMPDMSO
In-situ Zinc-mediated nih.govAryl HalidePdCl₂(Amphos)₂ / ZnTMEDA (additive)Water

To circumvent the cost and toxicity associated with palladium, other transition metals have been explored for cross-coupling reactions.

Cobalt-Catalyzed Reactions : Cobalt complexes, in conjunction with a zinc promoter, can effectively catalyze the cross-coupling of benzylic chlorides with arylzinc reagents. uni-muenchen.de These reactions provide a practical route to diarylmethane derivatives.

Iron-Catalyzed Reactions : Iron catalysts offer a less expensive and more environmentally benign alternative for cross-coupling. For example, iron salts can catalyze the coupling of benzylic bromides with aryl Grignard reagents or disulfides, and similar reactivity is expected for benzylic chlorides, albeit potentially requiring more forcing conditions. acs.org

Manganese/Copper-Mediated Reactions : A combination of manganese powder and copper(II) acetate has been used for the benzylation of C₆₀ with various benzyl chloride derivatives, suggesting a pathway for metal-mediated C-C bond formation. rsc.org

These alternative methods expand the toolbox for synthesizing complex molecules from precursors like this compound, often with unique selectivity and reactivity compared to palladium-based systems. uni-muenchen.dersc.org

Derivatization Strategies via Selective Deprotection of the tert-Butyl Carbamate

Selective removal of the tert-butoxycarbonyl (Boc) group is a common strategy to unmask the primary amine, allowing for subsequent functionalization. The choice of deprotection method is crucial to avoid unwanted side reactions at the reactive benzyl chloride position.

The most common method for Boc deprotection is hydrolysis under acidic conditions. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are highly effective, typically affording rapid and clean conversion at room temperature. fishersci.co.ukacsgcipr.orgrsc.org The mechanism involves protonation of the carbamate carbonyl, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene. acsgcipr.org

While effective, strong acids can sometimes be incompatible with other acid-sensitive functional groups within a molecule. researchgate.net Milder acidic reagents have been developed to offer greater selectivity. Aqueous phosphoric acid, for instance, has been shown to be an effective and environmentally benign reagent for cleaving tert-butyl carbamates, often preserving other acid-labile groups like benzyl esters or certain ethers. researchgate.netnih.gov The resulting product of deprotection, 4-(chloromethyl)benzylamine, possesses a nucleophilic primary amine that can be readily functionalized through standard methods such as acylation, alkylation, or reductive amination to introduce a wide variety of substituents.

Table 1: Comparison of Acidic Reagents for Boc Deprotection

Reagent Typical Conditions Advantages Disadvantages Citations
Trifluoroacetic Acid (TFA) 10-50% in Dichloromethane (DCM) Fast, highly effective, volatile byproducts. Corrosive, harsh conditions may cleave other acid-labile groups. acsgcipr.orgrsc.org
Hydrochloric Acid (HCl) 4M in Dioxane or Ethyl Acetate Readily available, effective. Can lead to formation of genotoxic impurities from the t-butyl cation reacting with halides. acsgcipr.org fishersci.co.ukrsc.org
Phosphoric Acid (H₃PO₄) 85% aqueous solution Mild, selective, environmentally benign. Slower reaction times may be required compared to strong acids. researchgate.netnih.gov
Formic Acid Neat or in a solvent Less corrosive than TFA or HCl. Can lead to multiple products and lower yields in some cases. researchgate.net nih.gov

To circumvent the use of strong Brønsted acids, several alternative deprotection methods have been developed. Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane, can effectively cleave Boc groups. researchgate.netresearchgate.net However, the compatibility of the benzyl chloride moiety with these conditions must be considered, as Lewis acids can also activate halides.

Other non-acidic methods include the use of oxalyl chloride in methanol, which provides a mild and selective route for deprotecting a diverse range of N-Boc protected amines at room temperature. rsc.org This method is noted for its tolerance of other functional groups. rsc.org Additionally, thermal methods and enzymatic deprotection represent further alternatives, though they are less commonly employed for simple substrates. acsgcipr.org

Functional group interconversions can be performed on either the starting material or the deprotected product. The chloromethyl group can be converted to other functionalities. For instance, reaction with a tertiary amine can form a quaternary ammonium (B1175870) salt. wikipedia.org Nucleophilic substitution with sources of other halides, such as in the Finkelstein reaction, could convert the chloride to a bromide or iodide, modulating its reactivity for subsequent coupling reactions.

Table 2: Alternative Deprotection and Interconversion Reactions

Reaction Type Reagents and Conditions Transformation Key Features Citations
Lewis Acid Deprotection ZnBr₂ in CH₂Cl₂ Boc-NH-R → H₂N-R Alternative to Brønsted acids; selectivity can be an issue. researchgate.netresearchgate.net
Oxalyl Chloride Deprotection (COCl)₂ in Methanol, RT Boc-NH-R → H₂N-R Mild conditions, tolerant of various functional groups. rsc.orgrsc.org
Nucleophilic Substitution NaI in Acetone (Finkelstein Reaction) R-CH₂Cl → R-CH₂I Increases halide reactivity for subsequent steps. N/A
Quaternization Tertiary Amine (e.g., R₃N) R-CH₂Cl → R-CH₂-N⁺R₃ Cl⁻ Forms quaternary ammonium salts. wikipedia.org

Redox Chemistry and Radical Pathways Involving the Chemical Compound

The benzyl chloride portion of this compound is susceptible to both oxidation and reduction, including pathways that proceed via radical intermediates.

Oxidation of the benzyl chloride can lead to the corresponding aldehyde or carboxylic acid. wikipedia.org For example, mild oxidizing agents like lead(II) nitrate (B79036) can convert benzyl chlorides to benzaldehydes. youtube.com Stronger oxidation, such as with potassium permanganate (B83412) (KMnO₄) in an alkaline medium, will typically yield the carboxylic acid. wikipedia.org

The reduction of benzyl chlorides can proceed through radical pathways, which have become a powerful tool for C-C bond formation. chemrxiv.orgacs.org Visible-light photoredox catalysis, in cooperation with a secondary catalyst like zirconocene, can facilitate the reductive homocoupling of benzyl chlorides. chemrxiv.orgacs.org This process involves the single-electron reduction of the benzyl chloride to generate a stabilized benzyl radical. chemrxiv.orgacs.org This radical intermediate can then dimerize, resulting in the formation of a bibenzyl derivative. Radical clock experiments have confirmed the involvement of these radical intermediates in such transformations. acs.org This strategy allows for the construction of C(sp³)–C(sp³) bonds under mild conditions. chemrxiv.org

Table 3: Redox Reactions of the Benzyl Chloride Moiety

Reaction Type Reagents and Conditions Product Type Mechanism Citations
Mild Oxidation Pb(NO₃)₂ Aldehyde Oxidation youtube.com
Strong Oxidation Alkaline KMnO₄ Carboxylic Acid Oxidation wikipedia.org
Reductive Homocoupling Zirconocene, Photoredox Catalyst, Hydrosilane, Visible Light Bibenzyl Derivative Radical-Radical Coupling chemrxiv.orgacs.org

Strategic Applications of Tert Butyl 4 Chloromethyl Benzylcarbamate in Complex Molecule Synthesis

Precursor to Structurally Diverse Heterocyclic Scaffolds

The unique combination of a nucleophilic amine (once deprotected) and an electrophilic benzyl (B1604629) chloride within the same molecule makes tert-butyl 4-(chloromethyl)benzylcarbamate an ideal starting material for the construction of various heterocyclic systems. The tert-butoxycarbonyl (Boc) protecting group provides stability during initial transformations and can be readily removed under acidic conditions to unmask the amine functionality for subsequent cyclization reactions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Thiophenes)

While direct, single-step syntheses of quinolines and thiophenes from this compound are not extensively documented, its structural motifs are integral to multistep strategies for preparing substituted versions of these heterocycles. The benzylamine (B48309) moiety, after deprotection, can be incorporated into quinoline (B57606) ring systems through various established synthetic routes. For instance, derivatives of 4-aminobenzylamine (B48907) can undergo condensation reactions with appropriate diketones or ketoesters to form the core quinoline structure. Although not a direct precedent, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines highlights a relevant strategy where a benzylamine derivative is coupled with a pre-existing chloroquinoline. nih.gov This suggests a plausible pathway where the aminomethyl group of deprotected this compound could be used to build a part of the quinoline scaffold.

In the realm of thiophene (B33073) synthesis, the introduction of substituents is a key strategy for modulating the electronic and physical properties of the resulting materials. Highly congested thiophenes, for example, have been synthesized through the coupling of Grignard reagents with brominated thiophenes. bldpharm.com The benzyl moiety of this compound could be introduced as a substituent onto a pre-formed thiophene ring through nucleophilic substitution of a halogenated thiophene. Alternatively, the functional groups of the benzylcarbamate could be chemically transformed to participate in a de novo thiophene ring synthesis, such as in the Gewald reaction.

Formation of Fused and Bridged Ring Systems

The construction of fused and bridged ring systems often relies on intramolecular cyclization reactions. The bifunctional nature of this compound and its derivatives is well-suited for such transformations. Theoretical and experimental studies have shown that intramolecular C-H insertion reactions of related carbene species can lead to the formation of fused ring systems like dihydro-phosphanaphthalenes. nih.gov While this is a specialized example, it illustrates the potential for intramolecular reactions of benzyl derivatives to yield complex polycyclic structures.

More broadly, the synthesis of benzo-fused N-heterocycles is a significant area of research. peptide.com Strategies often involve the tandem isomerization and intramolecular hydroamination of alkenyl amines or intramolecular Friedel-Crafts type reactions. peptide.comgoogle.com The aminomethylbenzyl core of the title compound provides a scaffold that, with appropriate modification of the benzylic chloride, can be elaborated into substrates for these types of cyclizations to generate fused heterocyclic systems. For instance, conversion of the chloromethyl group to a vinyl or allyl group would furnish a precursor for intramolecular cyclization onto the aromatic ring.

Building Block for Bioactive Molecule Analogs and Libraries

The structural components of this compound are frequently found in biologically active compounds, making it a valuable starting material for the synthesis of pharmaceutical drug analogs and for the generation of compound libraries for high-throughput screening. The Boc-protected amine is a common feature in medicinal chemistry, allowing for controlled elaboration of molecular structures.

Contribution to Peptidomimetics and Amino Acid Derivatives

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. The synthesis of peptidomimetics often involves the incorporation of non-natural amino acids or the modification of the peptide backbone.

The benzylamine core of this compound is a key component of many non-natural amino acid derivatives. For example, it can serve as a precursor for the synthesis of phenylalanine analogs. researchgate.net The synthesis of novel paclitaxel (B517696) and docetaxel (B913) analogs, potent anticancer agents, has involved the use of tert-leucine to create 3'-(tert-butyl) 3'-dephenyl analogs, demonstrating the utility of incorporating bulky alkyl groups, a feature of the title compound's protecting group, in bioactive molecule design. nih.gov

Furthermore, the Boc protecting group is central to modern solid-phase peptide synthesis (SPPS). nih.govpeptide.comluxembourg-bio.com In SPPS, amino acids are sequentially coupled to a growing peptide chain attached to a solid support. The Boc group serves as a temporary protecting group for the N-terminus, which is removed at each cycle to allow for the addition of the next amino acid. The benzyl group can also serve as a protecting group for the C-terminus or side chains of amino acids. Therefore, this compound represents a building block that combines two key protecting group strategies in peptide and peptidomimetic chemistry.

A series of novel dipeptide-type SARS-CoV 3CL protease inhibitors were synthesized using l-leucine (B1674790) tert-butyl ester as a starting material, highlighting the importance of tert-butyl esters in the synthesis of complex bioactive molecules. wikipedia.org Similarly, peptidomimetic benzothiazolyl ketones with inhibitory activity against SARS-CoV-2 3CLpro were developed, with some analogs incorporating a tert-butyl group. researchgate.net

The synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives has been explored for their anti-inflammatory activity. bldpharm.comluxembourg-bio.comnih.govresearchgate.net In these syntheses, a tert-butyl carbamate (B1207046) protected aniline (B41778) is coupled with various carboxylic acids, demonstrating the utility of this protecting group in the construction of bioactive amide-containing molecules.

Bioactive Molecule/Analog Role of tert-Butyl Carbamate or Related Structures Therapeutic Area Reference(s)
Paclitaxel/Docetaxel AnalogsSynthesis of 3'-(tert-butyl) 3'-dephenyl analogs from L-tert-leucine.Anticancer nih.gov
SARS-CoV 3CL Protease InhibitorsL-leucine tert-butyl ester used as a starting material for dipeptide-type inhibitors.Antiviral wikipedia.org
SARS-CoV-2 3CLpro InhibitorsIncorporation of a tert-butyl group in peptidomimetic benzothiazolyl ketones.Antiviral researchgate.net
Substituted Benzamidestert-Butyl carbamate used as a protecting group in the synthesis of derivatives with anti-inflammatory activity.Anti-inflammatory bldpharm.comluxembourg-bio.comnih.govresearchgate.net

Design of Functional Probes and Linkers in Chemical Biology

Chemical probes are small molecules used to study biological systems, while linkers are used to connect different molecular entities, for example, in antibody-drug conjugates or for attaching molecules to solid supports. The bifunctional nature of this compound makes it an attractive scaffold for the design of such tools.

The benzyl chloride group can react with nucleophiles on biomolecules, such as the thiol group of cysteine residues in proteins, to form a stable covalent bond. The Boc-protected amine, after deprotection, can be used to attach other functionalities, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a reactive group for further conjugation. The related compound, tert-butyl 4-(bromomethyl)benzylcarbamate, is listed as a rigid bifunctional linker, underscoring the utility of this chemical scaffold in bioconjugation. nih.gov

Fluorescent amino acids are versatile building blocks in chemical biology for studying proteins and their interactions. researchgate.net The benzylamine core of the title compound could be modified to incorporate a fluorophore, thus creating a fluorescent non-natural amino acid that can be incorporated into peptides or proteins.

Role in the Synthesis of Advanced Materials and Polymers

The reactivity of the chloromethyl group makes this compound a potential monomer or functionalizing agent in the synthesis of advanced materials and polymers.

Polymer grafting is a technique used to modify the properties of a polymer by attaching new polymer chains (grafts) to a main polymer backbone. nih.gov The "grafting-onto" method involves the reaction of a pre-formed polymer with reactive sites on a backbone polymer. nih.gov The chloromethyl group of the title compound could serve as such a reactive site on a polystyrene backbone, for example, allowing for the grafting of polymers with a terminal nucleophile. Conversely, the title compound could be used to functionalize a pre-existing polymer. For instance, a polymer with hydroxyl or amine groups could be reacted with the chloromethyl group of this compound to introduce the Boc-protected aminomethyl functionality onto the polymer surface. This would then be available for further modification after deprotection.

In a related application, the anionic ring-opening polymerization (AROP) of tert-butyl aziridine-1-carboxylate (BocAz) has been reported for the synthesis of poly(BocAz). chemrxiv.org This demonstrates the ability of the Boc-carbamate group to activate adjacent rings for polymerization. While not a direct application of the title compound, it highlights the relevance of the carbamate functionality in polymer chemistry.

The synthesis of graft copolymers has also been achieved using atom transfer nitroxide radical coupling (ATNRC), where a polymer backbone containing halide atoms is coupled with side chains containing a TEMPO radical. researchgate.net A polymer functionalized with this compound could potentially serve as a macroinitiator in such a "grafting-from" polymerization.

Polymer Synthesis/Modification Technique Potential Role of this compound Resulting Polymer Architecture Reference(s) for Related Techniques
Polymer Grafting ("Grafting-onto")Functionalization of a polymer backbone with chloromethyl groups for subsequent attachment of other polymers.Graft Copolymer nih.govnih.gov
Polymer FunctionalizationReaction with a polymer containing nucleophilic groups to introduce the Boc-aminomethyl functionality.Functionalized Polymer
"Grafting-from" PolymerizationAs a component of a macroinitiator for techniques like ATNRC.Graft Copolymer researchgate.net

Incorporation into Functional Polymers and Dendrimers

The unique structure of this compound makes it an attractive component for the synthesis of functional polymers and dendrimers. These macromolecules can be endowed with primary amine functionalities after deprotection, which are then available for a wide range of post-polymerization modifications or for imparting specific properties such as pH-responsiveness or the ability to be conjugated with other molecules.

The incorporation of this compound into polymeric structures can be achieved through several synthetic strategies. One common approach is the post-polymerization modification of a pre-existing polymer that contains nucleophilic side chains. These nucleophiles can displace the chloride from the benzylic position of this compound, effectively grafting the protected amine functionality onto the polymer backbone. Alternatively, related monomers containing a vinylbenzyl chloride group can be polymerized, followed by reaction with various nucleophiles. researchgate.net For instance, polymers with pendant hydroxyl or amine groups can be reacted with this compound under basic conditions to yield a polymer with pendant Boc-protected amine groups.

Another strategy involves the use of monomers functionalized with similar benzyl chloride groups in polymerization reactions such as atom transfer radical polymerization (ATRP) or ring-opening metathesis polymerization (ROMP). researchgate.net While this compound itself is not a polymerizable monomer in the traditional sense, its derivatives can be designed for such purposes. The resulting polymers, containing the reactive benzyl chloride moiety, can then be functionalized with a variety of nucleophiles. acs.org

The subsequent removal of the Boc protecting group is typically accomplished under acidic conditions, such as with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane. nih.gov This deprotection step unmasks the primary amine groups along the polymer chain, yielding a highly functional polymer. These amine-functionalized polymers can then be used for a variety of applications, including as scaffolds for drug delivery, gene therapy vectors, or as catalysts.

The following table summarizes potential reactions for the incorporation of this compound into polymers and subsequent deprotection:

Reaction Type Reactants Conditions Resulting Functionality
Grafting onto PolymerPolymer with nucleophilic side chains (e.g., poly(vinyl alcohol), polyethyleneimine), this compoundBase (e.g., NaH, Et3N), suitable solvent (e.g., DMF, THF)Polymer with pendant -CH2-C6H4-CH2-NHBoc groups
Boc DeprotectionPolymer with pendant Boc-protected aminesTrifluoroacetic acid (TFA) in Dichloromethane (DCM)Polymer with pendant primary amine groups (-NH2)

In the realm of dendrimer synthesis, this compound can be envisioned as a core molecule or as a building block in a convergent or divergent synthesis strategy. nih.govnih.gov In a divergent approach, a multifunctional core molecule could be reacted with a molecule containing both a nucleophilic group and a protected functional group. The chloromethyl group of this compound allows it to be attached to a core molecule that has nucleophilic sites. After attachment, the Boc group can be removed, and the newly exposed amine can be reacted with further building blocks to grow the next generation of the dendrimer. youtube.com

A convergent synthesis would involve the preparation of dendrons (the branches of the dendrimer) first, which are then attached to a central core in the final step. youtube.com In this scenario, a derivative of this compound could be part of the dendron structure, with the chloromethyl group being the point of attachment to the core.

Surface Modification and Bioconjugation Applications

The ability to tailor the properties of surfaces at the molecular level is critical for a wide range of applications, from medical implants to biosensors. This compound is a valuable reagent for the functionalization of surfaces, creating a platform for the subsequent attachment of biomolecules, a process known as bioconjugation.

The initial step in surface modification involves the covalent attachment of this compound to a substrate. This can be achieved on surfaces that have been pre-functionalized with nucleophilic groups, such as thiols or amines. For example, a gold surface can be modified with a self-assembled monolayer (SAM) of an alkanethiol containing a terminal amine group. This amine can then react with the chloromethyl group of the carbamate to immobilize the molecule on the surface. Similarly, silica (B1680970) or glass surfaces can be functionalized with aminosilanes to introduce primary amine groups for reaction.

Once the surface is coated with a layer of this compound, the Boc protecting groups are removed under acidic conditions to expose a high density of primary amine groups. acs.org This amine-terminated surface is now activated for bioconjugation.

A variety of bioconjugation strategies can be employed to attach biomolecules to the amine-functionalized surface. One common method is through amide bond formation using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in conjunction with N-hydroxysuccinimide (NHS). This allows for the covalent attachment of proteins, peptides, or other biomolecules that have accessible carboxylic acid groups.

The density of the ligands on the surface can be controlled by co-immobilizing a mixture of this compound and an inert, similarly structured molecule that lacks the amine functionality. nih.gov This control over ligand density is crucial for studying multivalent interactions in biological systems.

The following table outlines a typical workflow for surface modification and bioconjugation using this compound:

Step Procedure Purpose
1. Surface PreparationFunctionalize substrate (e.g., gold, silica) with nucleophilic groups (e.g., -NH2, -SH).To provide reactive sites for immobilization.
2. ImmobilizationReact the functionalized surface with this compound.To covalently attach the protected amine linker to the surface.
3. DeprotectionTreat the surface with an acidic solution (e.g., TFA in DCM).To remove the Boc protecting group and expose primary amine groups.
4. BioconjugationReact the amine-terminated surface with a biomolecule using a suitable coupling chemistry (e.g., EDC/NHS).To covalently attach the desired biomolecule to the surface.

This strategic use of this compound allows for the creation of well-defined, functional surfaces with a high degree of control over the chemical and biological properties of the interface, opening up possibilities for advanced biomedical and biotechnological applications.

Advanced Analytical and Computational Approaches in the Study of Tert Butyl 4 Chloromethyl Benzylcarbamate

Methodologies for Reaction Pathway Elucidation and Product Characterization

Understanding the intricate details of a chemical reaction is crucial for process optimization and control. For reactions involving tert-Butyl 4-(chloromethyl)benzylcarbamate, which can undergo various transformations at its reactive chloromethyl site, advanced analytical techniques are indispensable for elucidating mechanisms and characterizing the resulting products.

In situ (in the reaction mixture) spectroscopic monitoring allows for the real-time tracking of a chemical reaction as it progresses, providing a continuous stream of data on the concentration of reactants, intermediates, and products. mt.comnih.gov This avoids issues associated with offline analysis where sampling can disturb the reaction or lead to the degradation of unstable species. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful technique for monitoring homogeneous reactions. rsc.orgresearchgate.net By placing the reaction vessel directly within the NMR spectrometer, spectra can be acquired at regular intervals. beilstein-journals.orgcardiff.ac.uk For a typical substitution reaction involving this compound, one could monitor the disappearance of the characteristic singlet signal of the benzylic protons of the chloromethyl group (-CH₂Cl) and the concurrent appearance of a new signal corresponding to the benzylic protons of the product. beilstein-journals.org This provides direct kinetic data and can help identify transient intermediates that might not be observable by other means. researchgate.net

Infrared (IR) Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy is another key technology for real-time reaction analysis. mt.comnih.gov Using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, changes in the vibrational frequencies of functional groups can be tracked. mt.comrsc.org In reactions of this compound, one could follow the decrease in the intensity of the C-Cl stretching vibration and the appearance of new bands associated with the product formed. The carbamate (B1207046) group's C=O and N-H stretching frequencies can also be monitored to ensure the integrity of this protecting group throughout the reaction. This technique provides valuable information on reaction kinetics, pathways, and mechanisms. nih.govrsc.org

Interactive Table: Hypothetical Spectroscopic Changes During a Substitution Reaction
Technique Functional Group Reactant (this compound) Product (e.g., an Ether Derivative) Observation Over Time
¹H NMRBenzylic Protons (-CH₂-)~4.5 ppm (singlet)~4.4 ppm (singlet)Decrease in signal at 4.5 ppm; Increase in signal at 4.4 ppm
FTIRCarbon-Chlorine Bond~670 cm⁻¹ (C-Cl stretch)AbsentDecrease in absorbance at ~670 cm⁻¹
FTIRCarbon-Oxygen BondAbsent~1100 cm⁻¹ (C-O stretch)Increase in absorbance at ~1100 cm⁻¹

When chemical reactions are complete, the resulting mixture often contains not only the desired product but also unreacted starting materials, intermediates, and byproducts. Advanced hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are essential for comprehensive analysis. researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are premier separation techniques used for impurity profiling in pharmaceutical substances. biomedres.usijpsonline.com These methods separate components of a mixture based on their differential interactions with a stationary phase. biomedres.us When coupled with a mass spectrometer (LC-MS), each separated component can be ionized and its mass-to-charge ratio (m/z) determined, providing molecular weight information. nih.gov Tandem mass spectrometry (LC-MS/MS) can further fragment the ions to yield structural information, which is crucial for the unambiguous identification of unknown impurities. ijpsonline.comnih.gov

For a synthesis using this compound, LC-MS would be the method of choice for analysis. lcms.cz It can effectively separate the relatively non-volatile carbamate product from starting materials and byproducts, such as those formed by hydrolysis or elimination. This detailed impurity profile is critical for ensuring the quality, safety, and efficacy of the final product. researchgate.net

Interactive Table: Hypothetical LC-MS Analysis of a Reaction Mixture
Compound Identity Hypothetical Retention Time (min) Expected [M+H]⁺ (m/z) Role in Reaction
tert-Butyl 4-(hydroxymethyl)benzylcarbamate2.1238.14Hydrolysis Byproduct
This compound 3.5 256.11 Reactant
tert-Butyl 4-((methoxymethyl)benzyl)carbamate3.2252.16Desired Product
Bis(4-((tert-butoxycarbonylamino)methyl)benzyl) ether5.8471.28Dimerization Byproduct

Computational Modeling of Reactivity and Selectivity

Computational chemistry provides a powerful lens through which to view chemical systems at the molecular level, offering insights that complement experimental findings. mdpi.com By modeling molecules and their interactions, it is possible to predict structures, energies, and reaction pathways, thereby guiding experimental design and explaining observed reactivity and selectivity.

Density Functional Theory (DFT) is a quantum-mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to predict optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, with high accuracy. researchgate.net For this compound, DFT calculations can provide a detailed three-dimensional model of its lowest energy conformation.

Furthermore, DFT can be used to compute electronic properties such as the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net This information is vital for understanding the molecule's reactivity. For instance, the location of the LUMO can indicate the most likely site for nucleophilic attack, which for this molecule is expected to be centered on the benzylic carbon atom of the chloromethyl group.

Interactive Table: Hypothetical DFT-Calculated Geometric Parameters for this compound
Parameter Atoms Involved Calculated Value
Bond LengthC(benzyl)-Cl1.81 Å
Bond LengthC(benzyl)-C(ring)1.51 Å
Bond AngleC(ring)-C(benzyl)-Cl111.5°
Dihedral AngleC(ring)-C(ring)-C(benzyl)-Cl65.0°

Computational modeling is an invaluable tool for elucidating reaction mechanisms. researchgate.net By calculating the potential energy surface for a proposed reaction, chemists can identify the structures of transition states and intermediates, and determine the activation energies for each step. mdpi.com This allows for the prediction of the most favorable reaction pathway.

For this compound, the chloromethyl group is a classic substrate for nucleophilic substitution reactions. Computational studies can be used to model this process, for example, a bimolecular nucleophilic substitution (SN2) reaction. researchgate.netsciforum.net Such models can calculate the energy barrier for the backside attack of a nucleophile on the benzylic carbon, leading to the displacement of the chloride ion. chemtube3d.com These calculations can also help predict how substituents on the aromatic ring or changes in the nucleophile would affect the reaction rate, a phenomenon known as the benzylic effect. acs.org By comparing the energy barriers for different potential pathways (e.g., SN1 vs. SN2), a prediction can be made about the operative mechanism under specific conditions. researchgate.net

Stereochemical Investigations and Chiral Synthesis Applications

While this compound is an achiral molecule, its utility as a synthetic intermediate or "building block" extends into the realm of stereoselective synthesis. sigmaaldrich.com The reactive chloromethyl group can be used to introduce the 4-((tert-butoxycarbonylamino)methyl)benzyl moiety into a molecule, and if this transformation creates a new stereocenter, the stereochemical outcome of the reaction becomes critically important.

In such cases, determining the absolute configuration of the newly formed chiral product is essential. While X-ray crystallography has traditionally been the definitive method, it requires a suitable single crystal, which can be difficult to obtain. americanlaboratory.com A powerful alternative for determining the absolute configuration of chiral molecules in solution is Vibrational Circular Dichroism (VCD) spectroscopy. researchgate.netnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. The modern application of VCD involves a synergy between experiment and theory. americanlaboratory.com The experimental VCD spectrum of the chiral product is measured and then compared to a spectrum predicted by DFT calculations for a specific enantiomer (e.g., the R-enantiomer). nih.gov A match between the signs and relative intensities of the major bands in the experimental and calculated spectra allows for a confident assignment of the molecule's absolute configuration. americanlaboratory.comnih.gov This combination of VCD and DFT provides a reliable, non-empirical method for stereochemical investigation in chiral synthesis applications originating from achiral precursors like this compound. acs.org

Emerging Research Directions and Future Prospects of Tert Butyl 4 Chloromethyl Benzylcarbamate

Integration into Flow Chemistry and Microreactor Technologies

The adoption of flow chemistry and microreactor technologies has revolutionized modern synthetic chemistry by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. The integration of tert-butyl 4-(chloromethyl)benzylcarbamate into continuous flow systems represents a promising future direction. The presence of the reactive chloromethyl group makes this compound particularly suitable for rapid, controlled reactions within a microreactor environment.

Continuous flow processes involving benzyl (B1604629) carbamates are being explored for their numerous advantages. beilstein-journals.orgbeilstein-journals.org The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields, improved selectivity, and reduced formation of byproducts in reactions involving the chloromethyl moiety. For instance, nucleophilic substitution reactions at the benzylic position can be performed with greater control, minimizing the risk of over-alkylation or side reactions.

A key advantage of using flow chemistry for derivatives of this compound would be the ability to handle potentially hazardous intermediates in situ. The small reaction volumes within a microreactor significantly mitigate the risks associated with exothermic reactions or the handling of unstable products. Furthermore, the high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, which is crucial for controlling fast reactions.

Future research in this area could focus on developing telescoped flow syntheses where this compound is generated and consumed in a continuous sequence of microreactors without the need for intermediate purification steps. This approach would significantly streamline the synthesis of complex molecules and active pharmaceutical ingredients.

ParameterBatch Synthesis (Hypothetical)Flow Synthesis (Projected)
Reaction Time Several hoursMinutes
Temperature Control ModeratePrecise
Safety Higher risk with scalabilityInherently safer
Product Purity Variable, may require extensive purificationHigh, with potential for in-line purification
Scalability ChallengingStraightforward (scaling-out)

Exploration in Asymmetric Catalysis and Enantioselective Transformations

The development of new chiral catalysts and ligands is a cornerstone of modern organic synthesis, enabling the selective production of single enantiomers of chiral molecules. acs.org The bifunctional nature of this compound, possessing both an electrophilic chloromethyl group and a carbamate (B1207046) moiety capable of hydrogen bonding, presents intriguing possibilities for its use in asymmetric catalysis.

One prospective application is the use of this compound as a scaffold for the synthesis of novel chiral ligands. The chloromethyl group can serve as a handle to attach the molecule to a chiral backbone or a catalytically active metal center. Subsequent modification of the carbamate group or the aromatic ring could allow for the fine-tuning of the ligand's steric and electronic properties to achieve high enantioselectivity in a variety of transformations. The concept of bifunctional catalysis, where different parts of a catalyst work in concert, is a powerful strategy in asymmetric synthesis. acs.orgnih.govfgcu.edursc.orgnih.gov

Furthermore, the chloromethyl group itself can participate directly in enantioselective reactions. For example, in the presence of a chiral catalyst, the nucleophilic substitution of the chloride could proceed with high stereocontrol, leading to the formation of chiral derivatives. Research in this area might explore the use of phase-transfer catalysts or chiral Lewis acids to control the stereochemical outcome of such reactions. The development of organocatalytic systems that can interact with the carbamate functionality through hydrogen bonding while directing the approach of a nucleophile to the chloromethyl group is another promising avenue. The use of a chloromethyl group in a bifunctional cyanating reagent has been shown to be effective in achieving high stereoselectivity. chinesechemsoc.org

Catalytic ApproachPotential Role of this compoundDesired Outcome
Chiral Ligand Synthesis Precursor for ligand synthesis via modification of the chloromethyl and carbamate groups.Highly enantioselective metal-catalyzed reactions.
Organocatalysis Substrate for enantioselective nucleophilic substitution catalyzed by a chiral organocatalyst.Synthesis of enantioenriched products.
Phase-Transfer Catalysis Substrate for reactions under chiral phase-transfer conditions.High enantiomeric excess in alkylation reactions.

Development of Novel Bioorthogonal Applications and Chemical Tools

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.orgnih.govspringernature.com This field has provided powerful tools for studying biological systems in real-time. The development of novel reactive handles and linkers for bioorthogonal applications is an active area of research. google.comresearchgate.net this compound possesses features that make it a candidate for the development of new bioorthogonal chemical tools.

The chloromethyl group is an electrophilic handle that can react with specific nucleophiles. While not as bioorthogonal as some other functional groups due to potential reactivity with endogenous nucleophiles, its reactivity could be tuned and directed towards specific targets under controlled conditions. For instance, it could be used in "on-demand" bioorthogonal reactions where its reactivity is unmasked by a specific biological trigger. The use of chloromethyl groups in bioorthogonal contexts is an emerging area. chemrxiv.orgresearchgate.net

A particularly interesting prospect is the use of this compound as a cleavable linker in probe development or drug delivery systems. The tert-butoxycarbonyl (Boc) protecting group on the amine can be removed under acidic conditions, which could be triggered in specific cellular compartments like the lysosome. The chloromethyl group could serve as an anchor to a biomolecule of interest. This dual functionality could be exploited to design probes that are activated or release a payload in response to a change in pH. A recent study described a novel 18F-labeled derivative for bioorthogonal pretargeted PET imaging where a 4-(chloromethyl)benzoyl chloride was used as a linker. acs.org

Future research could focus on incorporating this molecule into larger constructs designed for targeted delivery and release. For example, it could be attached to a targeting moiety (e.g., an antibody or a small molecule ligand) and a cargo molecule (e.g., a fluorescent dye or a drug). The resulting conjugate could be designed to release its cargo upon encountering the acidic environment of a tumor or a specific organelle.

Application AreaProposed Function of this compoundPotential Advantage
Cleavable Linker The chloromethyl group acts as an anchor, and the Boc-protected amine is a cleavable site.pH-sensitive release of cargo in specific cellular environments.
Activity-Based Probes The chloromethyl group serves as a reactive group to covalently label target proteins.Covalent and irreversible labeling of active sites.
Bioconjugation Handle The chloromethyl group is used for conjugation to biomolecules with specific nucleophilic residues.Site-specific modification of proteins or other biomolecules.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and characterization methods for tert-Butyl 4-(chloromethyl)benzylcarbamate?

  • Synthesis : The compound is typically synthesized via carbamate formation using tert-butyl protecting groups. A key intermediate, tert-butyl 4-(aminomethyl)benzylcarbamate, is often functionalized with chloromethyl groups under controlled conditions (e.g., using chlorinating agents like thionyl chloride or PCl₃). Reaction progress is monitored via TLC and NMR .
  • Characterization :

  • NMR : ¹H NMR (CDCl₃) shows peaks for tert-butyl (~1.46 ppm, singlet) and benzylcarbamate protons (~4.29–4.41 ppm, doublets for CH₂ groups) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 223.0 [M+H]⁺) confirm molecular weight .
  • Physical Properties : Density = 1.108 g/cm³, boiling point = 310.1°C, vapor pressure = 0.000614 mmHg at 25°C .

Q. How should this compound be stored to ensure stability?

  • Store in airtight containers at room temperature (20–25°C), protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the carbamate group. Stability data from related compounds suggest no decomposition under inert atmospheres for ≥12 months .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
  • Emergency Measures : In case of skin contact, rinse with water for 15 minutes; for eye exposure, irrigate immediately with saline .
  • Toxicity : Acute toxicity data are limited, but related carbamates show low oral and dermal toxicity (LD₅₀ > 2000 mg/kg in rats) .

Advanced Research Questions

Q. How can competing side reactions during chloromethylation of tert-butyl benzylcarbamate intermediates be minimized?

  • Optimization Strategies :

  • Use anhydrous conditions to prevent hydrolysis of the chloromethyl group.
  • Control reaction temperature (e.g., 0–5°C for exothermic chlorination steps) to suppress dimerization.
  • Monitor by-products (e.g., tert-butyl 4-(hydroxymethyl)benzylcarbamate) via HPLC or GC-MS .
    • Case Study : A 93% yield was achieved by quenching excess chlorinating agents with ice-cold NaHCO₃ and purifying via silica gel chromatography .

Q. What analytical techniques are most effective for resolving contradictions in purity assessments?

  • Contradiction Example : Discrepancies in reported melting points (103–106°C vs. 124°C) may arise from polymorphic forms or impurities.
  • Resolution Methods :

  • DSC/TGA : Differentiate polymorphs by thermal behavior.
  • HPLC-PDA : Detect trace impurities (<0.1%) using C18 columns and UV detection at 254 nm .

Q. How does the chloromethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing carbamate group activates the chloromethyl moiety for SN2 reactions (e.g., with amines or thiols). Steric hindrance from the tert-butyl group may slow reactions, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) .
  • Application Example : This compound serves as a key intermediate in synthesizing HDAC inhibitors, where the chloromethyl group is displaced by hydrazides .

Methodological Notes

  • Synthetic Reproducibility : Always pre-dry glassware and reagents to avoid moisture-induced side reactions.
  • Data Validation : Cross-check NMR assignments with DEPT-135 or 2D experiments (e.g., HSQC) for ambiguous signals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 4-(chloromethyl)benzylcarbamate
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tert-Butyl 4-(chloromethyl)benzylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.